

An In-depth Technical Guide on the Environmental Fate and Persistence of Cloethocarb

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Compound of Interest

Compound Name: Cloethocarb

Cat. No.: B1669195

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Disclaimer: **Cloethocarb** is an obsolete carbamate insecticide, and as such, specific environmental fate data is scarce in publicly available literature. This guide provides a comprehensive overview of the expected environmental fate and persistence of **Cloethocarb** based on its chemical class (N-methylcarbamate) and available data for structurally similar carbamate insecticides. The information presented herein is intended for research and scientific purposes.

Introduction

Cloethocarb, chemically known as 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate, belongs to the carbamate class of insecticides. Carbamates are esters of carbamic acid and function by reversibly inhibiting the acetylcholinesterase enzyme in insects.^[1] Understanding the environmental fate and persistence of pesticides like **Cloethocarb** is crucial for assessing their potential impact on non-target organisms and ecosystems. This technical guide summarizes the expected behavior of **Cloethocarb** in various environmental compartments, including soil and water, based on data from analogous carbamate compounds.

Physicochemical Properties and Environmental Mobility

The environmental mobility of a pesticide is largely governed by its physicochemical properties, such as water solubility and its affinity for soil organic carbon.

Table 2.1: Physicochemical Properties of **Cloethocarb** and Structurally Similar Carbamate Insecticides

Property	Cloethocarb	Carbaryl	Carbofuran	Methomyl	Propoxur	Aldicarb
Chemical Structure	See Figure 2.1	Aryl N-methylcarbamate	Benzofuran yl N-methylcarbamate	Oxime N-methylcarbamate	Aryl N-methylcarbamate	Oxime N-methylcarbamate
Molecular Formula	C ₁₁ H ₁₄ ClN ₂ O ₄	C ₁₂ H ₁₁ NO ₂	C ₁₂ H ₁₅ NO ₃	C ₅ H ₁₀ N ₂ O ₂ S	C ₁₁ H ₁₅ NO ₃	C ₇ H ₁₄ N ₂ O ₂ S
Water Solubility (mg/L)	High (expected) [2]	120[3]	320-700[4]	57,900	2000	6000
Log K _{ow}	Not Available	2.36	1.52	-0.49	1.56	1.359
Vapor Pressure (mPa @ 25°C)	Non-volatile (expected)	6.6 x 10 ⁻³	2.7 x 10 ⁻³ (at 33°C)	6.65	1.3 x 10 ⁻³	13
Soil Adsorption Coefficient (K _{oc} , mL/g)	Not Available	130 - 300	22 - 30	72	30	6 - 31

Note: Data for surrogate compounds are compiled from various sources and represent a range of reported values.

Interpretation: **Cloethocarb** is reported to have high aqueous solubility and be non-volatile. This, combined with the generally low to moderate K_{oc} values of other carbamates, suggests that **Cloethocarb** would have a moderate to high potential for mobility in soil. Compounds with higher water solubility and lower K_{oc} values are more likely to leach through the soil profile and potentially reach groundwater.

Degradation and Persistence

The persistence of a pesticide in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation. Carbamate insecticides are generally considered to be non-persistent in the environment.

Abiotic Degradation

3.1.1 Hydrolysis: Hydrolysis is a key degradation pathway for carbamate insecticides, particularly under alkaline conditions. The ester linkage in the carbamate structure is susceptible to cleavage, leading to the formation of the corresponding phenol, an alcohol, and methylamine.

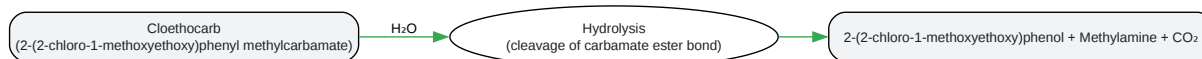
Table 3.1: Hydrolysis Half-life (DT_{50}) of Carbamate Insecticides in Water

Compound	pH 5	pH 7	pH 9	Temperature (°C)	Reference
Carbofuran	~4830 days	~57 days	7 days	25	
Methomyl	Stable	266 days	30 days	25	
Propoxur	Stable	>1 year	40 hours	20	
Carbaryl	Stable	10-15 days	1-3 days	25	
Aldicarb	Stable	-	43-69 days (pH 8.2-8.5)	-	

Note: "Stable" indicates a very slow rate of hydrolysis.

Expected Hydrolysis Pathway for Cloethocarb: Based on its structure, the primary hydrolysis of **Cloethocarb** would involve the cleavage of the carbamate ester bond, yielding 2-(2-chloro-

1-methoxyethoxy)phenol, methylamine, and carbon dioxide.



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Caption: Expected primary hydrolysis pathway of **Cloethocarb**.

3.1.2 Photodegradation: Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. Carbamates can undergo direct photolysis by absorbing sunlight, leading to the formation of various transformation products.

Table 3.2: Photodegradation Half-life (DT₅₀) of Carbamate Insecticides

Compound	Medium	Half-life	Conditions	Reference
Carbofuran	Water (sunlight)	7.5 hours (seawater), 41.6 hours (distilled water)	-	
Methomyl	Water (sunlight)	2-5.5 days	Artificial sunlight	
Propoxur	Water (sunlight)	88 hours	Light >290 nm	
Carbaryl	Water (sunlight)	3.2 days	-	

Expected Photodegradation of Cloethocarb: **Cloethocarb** is expected to undergo photodegradation in sunlit surface waters and on soil surfaces. The degradation pathway may involve cleavage of the carbamate bond and further transformation of the aromatic ring.

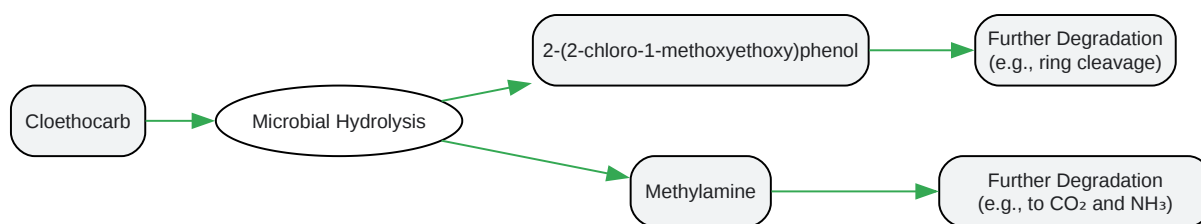
Biotic Degradation

Microbial degradation is a major pathway for the dissipation of carbamate insecticides in soil and aquatic systems. Various microorganisms have been shown to utilize carbamates as a source of carbon and nitrogen.

Table 3.3: Soil Metabolism Half-life (DT₅₀) of Carbamate Insecticides

Compound	Soil Type	Half-life (days)	Conditions	Reference
Carbofuran	Various	26 - 110	Field studies	
Methomyl	Various	3 - 50	Field and lab studies	
Propoxur	Silt Loam / Sandy Loam	80 / 210	Aerobic, lab	
Carbaryl	Various	7 - 28	Lab studies	
Aldicarb	Various	<1 - 12	Lab studies	

Expected Soil Metabolism of **Cloethocarb**: **Cloethocarb** is expected to be readily degraded by soil microorganisms. The primary degradation pathway is likely the hydrolysis of the carbamate ester linkage, followed by further breakdown of the resulting phenol and methylamine. The ether linkage in the side chain may also be subject to microbial cleavage.



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Caption: Expected microbial degradation pathway of **Cloethocarb** in soil.

Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log K_{ow}).

Table 4.1: Bioaccumulation Potential of Carbamate Insecticides

Compound	Log K _{ow}	Bioconcentration Factor (BCF)	Interpretation	Reference
Carbofuran	1.52	Low	Low potential	
Methomyl	-0.49	3	Low potential	
Propoxur	1.56	Low	Low potential	
Carbaryl	2.36	<100	Low potential	
Aldicarb	1.359	Low	Low potential	

Interpretation: Carbamate insecticides generally have low log K_{ow} values, indicating a preference for the aqueous phase over the lipid phase. Consequently, their potential for bioaccumulation in aquatic organisms is considered to be low. Rapid metabolism and excretion by organisms also contribute to the low bioaccumulation potential.

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate of pesticides, based on OECD guidelines.

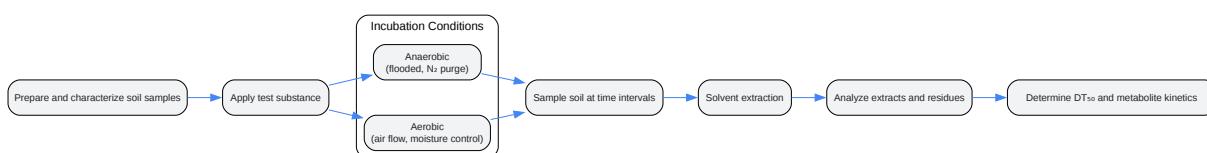
Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at different pH levels.

Methodology:

- Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- Application of Test Substance: The test substance (e.g., ¹⁴C-labeled **Cloethocarb**) is added to the buffer solutions at a concentration not exceeding 10 mg/L or half its water solubility.

- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
- Sampling and Analysis: At appropriate time intervals, aliquots are taken and analyzed for the parent compound and potential hydrolysis products using a suitable analytical method such as HPLC with radiometric detection or LC-MS/MS.
- Data Analysis: The degradation rate constant and half-life (DT_{50}) are calculated for each pH.



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